molecular formula C18H21N5O3 B6965528 2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone

2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone

Cat. No.: B6965528
M. Wt: 355.4 g/mol
InChI Key: LZCRLFFITMUGOW-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone is a complex organic compound that features a benzoxazole ring, an oxadiazole ring, and a piperazine ring

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12(18-19-13(2)20-26-18)22-7-9-23(10-8-22)17(24)11-15-14-5-3-4-6-16(14)25-21-15/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRLFFITMUGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

    Formation of the Piperazine Ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzoxazole, oxadiazole, and piperazine intermediates using appropriate linkers and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, it can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it useful in biochemical assays and imaging studies.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone
  • **2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)ethyl]piperazin-1-yl]ethanone
  • **2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-triazol-5-yl)ethyl]piperazin-1-yl]ethanone

Uniqueness

The uniqueness of this compound lies in its combination of the benzoxazole, oxadiazole, and piperazine rings. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. Its structure allows for multiple points of modification, enabling the design of derivatives with tailored properties.

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